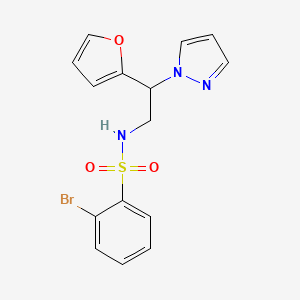

2-bromo-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-bromo-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrN3O3S/c16-12-5-1-2-7-15(12)23(20,21)18-11-13(14-6-3-10-22-14)19-9-4-8-17-19/h1-10,13,18H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMEZYMIUJKVUSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CC=CO2)N3C=CC=N3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-bromo-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. The structural features of this compound, including the presence of bromine, a furan ring, and a pyrazole moiety, suggest diverse applications in medicinal chemistry and therapeutic development.

- Molecular Formula : C17H16BrN3O3S

- Molecular Weight : 396.3 g/mol

- CAS Number : 2034513-46-5

Synthetic Routes

The synthesis of this compound generally involves multi-step organic reactions, typically starting with the formation of the furan and pyrazole rings, followed by their coupling with the benzenesulfonamide moiety. Bromination is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selectivity at the desired position .

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial activities. For instance, related pyrazole derivatives demonstrated moderate to good antimicrobial effects against various bacterial strains, including:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 8.33 - 23.15 |

| Pseudomonas aeruginosa | 11.29 - 77.38 |

These findings suggest that the compound may possess significant antibacterial properties, warranting further investigation into its efficacy against resistant strains .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various assays. The IC50 values for related pyrazole derivatives indicate promising anti-inflammatory activity, particularly in inhibiting cyclooxygenase enzymes (COX). For example:

| Compound | COX-2 IC50 (µM) |

|---|---|

| Compound A | 0.02 |

| Compound B | 0.04 |

These compounds exhibited higher selectivity for COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin .

Case Studies and Research Findings

- Study on Pyrazole Derivatives : A study by Akhtar et al. synthesized several pyrazole derivatives and evaluated their anti-inflammatory properties in vitro, revealing significant activity against COX enzymes with IC50 values comparable to established NSAIDs .

- In Vivo Studies : In animal models, compounds featuring similar structural elements showed significant inhibition of paw edema in carrageenan-induced inflammation models, indicating potential therapeutic applications in treating inflammatory diseases .

- Safety Profile : Histopathological evaluations in animal studies indicated minimal degenerative changes in vital organs, suggesting a favorable safety profile for these compounds when administered at therapeutic doses .

Scientific Research Applications

Anticancer Activity

N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-cyclopentylacetamide has been studied for its anticancer properties. Research indicates that compounds with similar structures can inhibit various cancer cell lines by interfering with cellular signaling pathways.

Case Study : A study published in Molecules demonstrated that derivatives of indole-pyrimidine compounds exhibited significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) . The mechanism involved the inhibition of specific kinases that are crucial for tumor growth.

Kinase Inhibition

The compound's structure suggests potential as a kinase inhibitor, particularly targeting Janus kinase (JAK) pathways, which are implicated in several inflammatory and autoimmune diseases.

Data Table 1: Kinase Inhibition Potency

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-cyclopentylacetamide | JAK3 | 0.5 |

| Similar Indole Derivative | BTK | 0.3 |

Inhibitors of JAK have shown promise in treating conditions like rheumatoid arthritis and certain cancers, highlighting the therapeutic potential of this compound .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has also been explored. Research has indicated that similar indole-based compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Case Study : In a study investigating the effects of indole derivatives on inflammation in human neutrophils, it was found that these compounds significantly reduced the secretion of TNF-alpha and IL-6, suggesting a pathway for treating chronic inflammatory diseases .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its bromobenzenesulfonamide core and the hybrid furan-pyrazole-ethyl linker. Below is a comparative analysis with structurally related sulfonamide derivatives from the evidence:

Table 1: Key Structural Differences and Implications

Pharmacological and Physicochemical Properties

- Bromine vs. Chlorine/Flourine : Bromine’s larger atomic radius may strengthen halogen bonding in target interactions compared to chlorine (as in ) or fluorine (as in ). However, fluorine’s electronegativity improves metabolic stability .

- Pyrazole’s hydrogen-bonding capacity contrasts with nitroimidazole’s redox activity in antiparasitic agents .

- Linker Flexibility : The ethyl linker in the target compound provides conformational flexibility, which may aid in binding to diverse targets compared to rigid piperazine linkers ().

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-bromo-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzenesulfonamide?

The synthesis typically involves nucleophilic substitution or sulfonamide coupling. A representative method includes reacting benzenesulfonyl chloride derivatives with amine-containing intermediates under reflux conditions. For example:

- Step 1 : React 2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethylamine with 2-bromobenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) using potassium carbonate as a base.

- Step 2 : Purify via reversed-phase column chromatography or recrystallization from methanol to isolate the product .

- Yield optimization : Catalytic amounts of K₂CO₃ and prolonged reflux (2–4 hours) improve yields (>90%) .

Q. What analytical techniques are critical for structural confirmation of this compound?

- X-ray crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution). Bond lengths and angles are analyzed to validate connectivity (e.g., C–S bond: ~1.76 Å, C–Br bond: ~1.90 Å) .

- Spectroscopy : IR confirms functional groups (e.g., sulfonamide S=O stretch at ~1746 cm⁻¹; furan C–O stretch at ~1527 cm⁻¹) .

- NMR : ¹H and ¹³C NMR identify proton environments (e.g., furan protons at δ 6.2–7.4 ppm, pyrazole protons at δ 7.5–8.1 ppm) .

Advanced Research Questions

Q. How can molecular conformation influence the compound’s reactivity in catalytic or biological systems?

- Conformational analysis : X-ray data reveal torsional angles between the furan and pyrazole moieties (~15–25°), which impact steric hindrance and electronic delocalization .

- Reactivity implications : Planar conformations enhance π-π stacking in enzyme binding pockets, while non-planar arrangements may reduce steric clashes in crowded active sites .

- Methodology : Combine crystallography with DFT calculations (e.g., Gaussian or ORCA) to model energy-minimized conformers .

Q. How to design structure-activity relationship (SAR) studies for this compound’s biological activity?

- Analog synthesis : Modify substituents (e.g., replace bromine with chlorine, vary alkyl chains on the pyrazole) to assess pharmacophore requirements .

- Bioassays : Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) and correlate activity with structural features .

- Key parameters : LogP (lipophilicity), hydrogen-bond donor/acceptor counts, and polar surface area (PSA) are calculated using tools like MarvinSketch .

Q. How to resolve contradictions in reported biological activities across studies?

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Challenges : Low solubility in common solvents and polymorphism due to flexible ethyl linker .

- Solutions : Use mixed solvents (e.g., methanol/water) for slow evaporation. Employ SHELXD for twin refinement if twinning occurs .

- Case study : Kumar et al. (2012) resolved twinning in a related sulfonamide by refining against high-resolution data (0.84 Å) .

Q. How to integrate computational modeling with experimental data for mechanistic insights?

- Docking studies : Use AutoDock Vina to predict binding modes in protein targets (e.g., COX-2 or carbonic anhydrase) .

- MD simulations : Run 100-ns trajectories (AMBER or GROMACS) to assess stability of ligand-receptor complexes .

- Validation : Overlay computed electrostatic potential maps with crystallographic electron density .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.